3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea
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Overview
Description
3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea is a complex organic compound that features a unique combination of thiazole and thiophene rings, along with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazole-thiophene intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole or thiophene derivatives.
Scientific Research Applications
3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)-1,3-thiazole derivatives: These compounds share the thiazole and thiophene rings but differ in their substituents.
Nitrophenyl Ureas: Compounds with similar urea linkages but different aromatic substituents.
Uniqueness
3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit both COX and LOX enzymes makes it a promising candidate for anti-inflammatory drug development .
Properties
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S2/c15-12-6-5-11(24-12)10-7-23-14(17-10)18-13(20)16-8-1-3-9(4-2-8)19(21)22/h1-7H,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIYBPCILDWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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